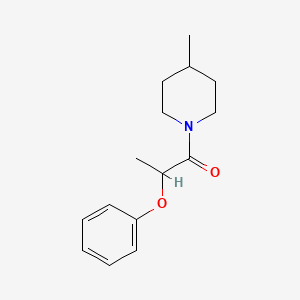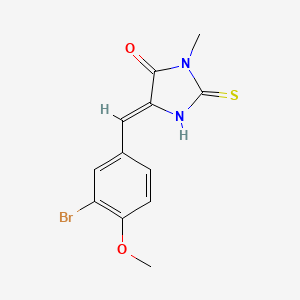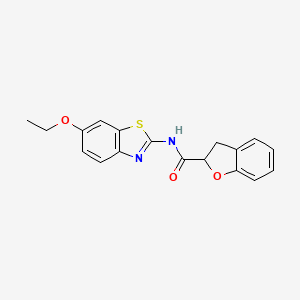![molecular formula C21H26N2O3S B3952387 N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide](/img/structure/B3952387.png)
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
概要
説明
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a butan-2-yl group, a hydroxyphenyl group, a carbamothioyl group, and a propan-2-yloxybenzamide group. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
準備方法
The synthesis of N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate by reacting a suitable phenol derivative with butan-2-yl bromide under basic conditions.
Introduction of the Carbamothioyl Group: The hydroxyphenyl intermediate is then reacted with thiocarbamoyl chloride in the presence of a base to introduce the carbamothioyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 4-propan-2-yloxybenzoyl chloride under basic conditions to yield this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s ability to inhibit tubulin polymerization, which is essential for cell division, has been studied extensively. By binding to the colchicine binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and cell death.
類似化合物との比較
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide can be compared with other similar compounds, such as:
N-(5-sec-butyl-2-hydroxyphenyl)-N’-{4-nitrobenzoyl}thiourea: This compound shares a similar hydroxyphenyl and carbamothioyl structure but differs in the presence of a nitrobenzoyl group.
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-phenylacetamide: This compound has a similar carbamothioyl group but includes a phenylacetamide moiety instead of the propan-2-yloxybenzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-14(4)16-8-11-19(24)18(12-16)22-21(27)23-20(25)15-6-9-17(10-7-15)26-13(2)3/h6-14,24H,5H2,1-4H3,(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCPBQANMCXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B3952305.png)
![2-(4-tert-butylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B3952311.png)
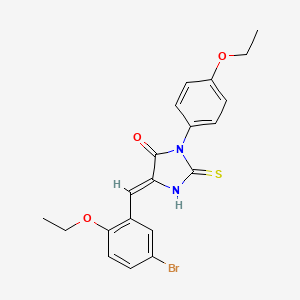
![METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B3952336.png)
![2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B3952337.png)
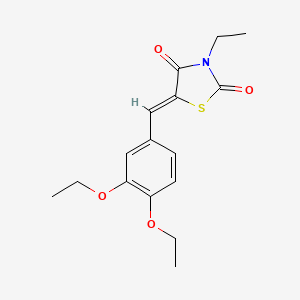
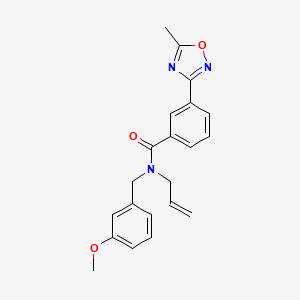
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
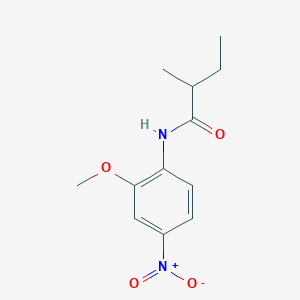
![Ethyl 2-[2-(2-methylpentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3952366.png)
![(4-METHOXYPHENYL)[4-(4-METHYLPIPERAZINO)-3-NITROPHENYL]METHANONE](/img/structure/B3952374.png)
